molecular formula C10H15BN2O3S B12960712 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

Cat. No.: B12960712
M. Wt: 254.12 g/mol
InChI Key: FZKOVTMQBHFAAW-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, a carboxamide group, and a dioxaborolane moiety, making it a versatile building block in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the dioxaborolane group. One common method involves the reaction of a thiazole derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a useful tool in chemical biology. Additionally, the thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is unique due to its combination of a thiazole ring and a dioxaborolane group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H15BN2O3S

Molecular Weight

254.12 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C10H15BN2O3S/c1-9(2)10(3,4)16-11(15-9)6-5-13-8(17-6)7(12)14/h5H,1-4H3,(H2,12,14)

InChI Key

FZKOVTMQBHFAAW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)N

Origin of Product

United States

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